![molecular formula C17H10BrCl2N3O B2705584 3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 865657-81-4](/img/structure/B2705584.png)
3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine (3-Br-7-DCFP-2-MPP) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-metastatic activities. Furthermore, 3-Br-7-DCFP-2-MPP has been proposed to be a useful tool for the development of novel therapeutic agents for various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been directed towards synthesizing various pyrazolo[1,5-a]pyrimidine derivatives, including those with halogen substitutions similar to 3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine. These efforts aim to explore the structural dynamics and potential pharmacological properties of these compounds. For instance, studies have detailed the synthesis processes, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine scaffolds for introducing diverse functional groups that might influence biological activity (Lu Jiu-fu et al., 2015; K. Atta et al., 2011). Additionally, crystallographic studies have been conducted to ascertain the molecular configurations and potential interaction sites of these compounds, aiding in the understanding of their chemical behaviors and reactivity (C. Frizzo et al., 2009).
Biological Activity
Investigations into the biological activities of pyrazolo[1,5-a]pyrimidine derivatives have revealed moderate anticancer activities, highlighting their potential as therapeutic agents. The anticancer properties are attributed to their ability to interact with specific cellular targets, although the exact mechanisms remain to be fully elucidated (Lu Jiu-fu et al., 2015). Other studies have focused on the antibacterial potential of these compounds, showing slight to moderate activity against various microorganisms, which could inform the development of new antimicrobial agents (K. Atta et al., 2011).
Chemical Properties and Reactions
The chemical properties and reactivity of pyrazolo[1,5-a]pyrimidine derivatives, including brominated compounds, have been explored to expand the utility of these scaffolds in synthetic organic chemistry. For example, research has demonstrated the utility of halogen functionalities on these scaffolds for subsequent functional group modifications through various organic reactions, offering pathways to synthesize a broad range of derivatives for further study (J. Catalano et al., 2015).
properties
IUPAC Name |
3-bromo-7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrCl2N3O/c1-9-16(18)17-21-7-6-13(23(17)22-9)15-5-4-14(24-15)11-3-2-10(19)8-12(11)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOZFTPADKCYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

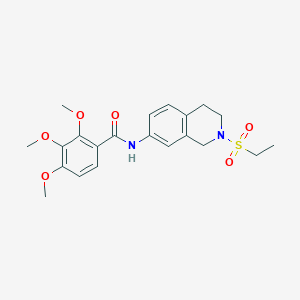
![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B2705502.png)
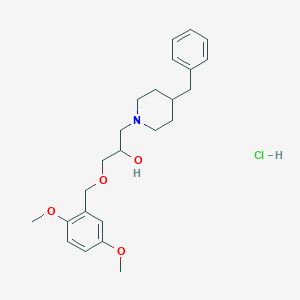
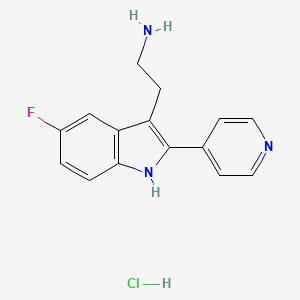
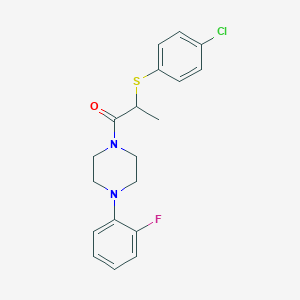

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2705516.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)
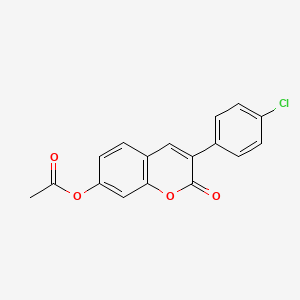
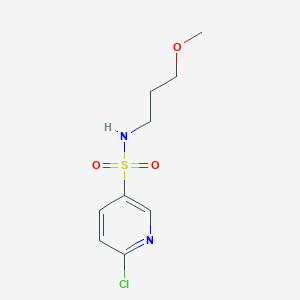
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2705522.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide](/img/structure/B2705523.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2705524.png)